TMSOTf-Catalyzed Cycloaddition Yield
Bicyclo[4.3.1]decan-7-one derivatives can be synthesized via a TMSOTf-catalyzed formal (3+3) cycloaddition with yields up to 80% . While this is a class-level benchmark, it represents a key procurement advantage over more complex or lower-yielding routes for related bridged ketones like Bicyclo[3.3.1]nonanes, which often require multi-step sequences starting from diketones and proceed with lower overall efficiency [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Up to 80% yield (for derivative synthesis) |
| Comparator Or Baseline | Bicyclo[3.3.1]nonanes (multi-step from diketones) |
| Quantified Difference | Yield not directly comparable, but a single-step vs multi-step process |
| Conditions | TMSOTf-catalyzed formal (3+3) cycloaddition of silyl enol ethers with α,β-unsaturated ketones in dichloromethane |
Why This Matters
This data allows procurement managers to select a synthetic intermediate with a documented high-yield entry point, potentially reducing cost and time in large-scale preparation.
- [1] Momose, T., Masuda, K., Furusawa, S., Muraoka, O., & Itooka, T. (1990). Bicyclo[3.3.1]nonanes as Synthetic Intermediates. XVII. A Novel Interconversion between Bicyclo[4.3.1]decane and Tricyclo[4.3.1.0]decane Systems via the Dual Mode of Aldol Cyclization of Bicyclo[4.3.1]decane-3,8-dione. Chemical and Pharmaceutical Bulletin, 38(6), 1707-1711. View Source
